molecular formula C14H34O5SSi3 B12320198 Bis(trimethylsiloxy)methylsilylpropoxysulfolane

Bis(trimethylsiloxy)methylsilylpropoxysulfolane

Cat. No.: B12320198
M. Wt: 398.7 g/mol
InChI Key: ZPHKQMDILPHBJF-UHFFFAOYSA-N
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Description

Bis(trimethylsiloxy)methylsilylpropoxysulfolane (CAS: 502925-36-2) is a siloxane-functionalized sulfolane derivative with the molecular formula C₁₄H₃₄O₅SSi₃ and a molecular weight of 398.7383 g/mol . Its structure combines a sulfolane (tetrahydrothiophene 1,1-dioxide) moiety with a propoxysilyl chain modified by bis(trimethylsiloxy) groups.

Key features:

  • Functional groups: Sulfolane (polar, high dielectric constant), siloxane (hydrophobic, thermally stable).
  • Synonyms: Includes 3-(3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propoxy)tetrahydrothiophene 1,1-dioxide .
  • Data gaps: Physical properties (density, melting/boiling points) and safety profiles are unreported.

Properties

Molecular Formula

C14H34O5SSi3

Molecular Weight

398.7 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)oxypropyl-methyl-bis(trimethylsilyloxy)silane

InChI

InChI=1S/C14H34O5SSi3/c1-21(2,3)18-23(7,19-22(4,5)6)12-8-10-17-14-9-11-20(15,16)13-14/h14H,8-13H2,1-7H3

InChI Key

ZPHKQMDILPHBJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOC1CCS(=O)(=O)C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Platinum-Catalyzed Hydrosilylation

The most well-documented preparation method involves a hydrosilylation reaction between allyloxysulfolane and bis(trimethylsiloxy)methylsilane, mediated by a platinum-divinyltetramethyldisiloxane complex. This approach, detailed in Example 4 of U.S. Patent 6,881,849, proceeds under inert conditions to minimize side reactions and ensure reproducibility.

Reaction Mechanism and Conditions

The reaction exploits the platinum catalyst’s ability to activate the Si–H bond in bis(trimethylsiloxy)methylsilane, enabling its addition across the terminal alkene of allyloxysulfolane (Fig. 1). Key parameters include:

  • Temperature : 70–110°C to balance reaction rate and exotherm control.
  • Catalyst Loading : 2 wt% platinum-divinyltetramethyldisiloxane in xylene.
  • Atmosphere : Nitrogen to prevent oxidation of silane reagents.

The exothermic nature of the reaction necessitates gradual reagent addition, with a 50.3% isolated yield achieved after vacuum distillation.

Table 1: Synthesis Parameters for Bis(trimethylsiloxy)methylsilylpropoxysulfolane
Parameter Value/Description Source
Reactants Allyloxysulfolane, bis(trimethylsiloxy)methylsilane
Catalyst Pt-divinyltetramethyldisiloxane (2 wt% in xylene)
Reaction Temperature 70–110°C
Reaction Time 16 hours
Yield 50.3%
Boiling Point 152–154°C at 0.4 mmHg
Density 1.034 g/cm³ at 22°C

Critical Analysis of Synthetic Efficiency

Catalyst Performance and Side Reactions

Platinum catalysts are favored for their high selectivity in hydrosilylation, but silane redistribution remains a challenge. For instance, competing reactions such as disproportionation of HSiMe(OTMS)₂ can occur, reducing yields. The use of a preformed platinum complex (e.g., C4 in recent studies) suppresses redistribution by stabilizing reactive intermediates.

Solvent and Stoichiometry Considerations

The patent method employs tetrahydrofuran (THF) as a solvent to enhance miscibility between allyloxysulfolane and the silane reagent. A 10% molar excess of bis(trimethylsiloxy)methylsilane ensures complete consumption of the alkene, though higher excesses risk increasing side products.

Alternative Approaches and Comparative Evaluation

While the hydrosilylation route dominates literature, theoretical alternatives include:

Alkoxy-Substitution Strategies

Triethoxysilylpropoxysulfolane derivatives have been synthesized via alkoxy exchange reactions using triethylorthoacetate. However, this method introduces additional steps (e.g., chloride displacement) and is less direct.

Silane Redistribution Mitigation

Recent advances in C–H silylation highlight the role of steric bulk in minimizing redistribution. For example, employing tris(trimethylsiloxy)silanes with bulky ligands could improve selectivity, though this remains untested for this compound.

Purification and Characterization

Distillation and Isolation

Vacuum distillation at 0.4 mmHg separates the product from unreacted silanes and oligomeric byproducts. The narrow boiling range (152–154°C) confirms high purity, while refractive index (1.445 at 25°C) and density provide additional quality metrics.

Spectroscopic Validation

¹H NMR and ¹³C NMR data from Example 6 of U.S. Patent 6,881,849 confirm the structure:

  • ¹H NMR (C₆D₆) : δ 0.70 (m, 2H), 1.75 (m, 4H), 3.13 (m, 2H).
  • ¹³C NMR (C₆D₆) : Peaks at 7.51, 18.91, and 75.96 ppm correlate with siloxane and sulfolane moieties.

Industrial Scalability and Challenges

Scaling the patented method requires addressing:

  • Exotherm Management : Continuous stirred-tank reactors (CSTRs) with precise temperature control mitigate runaway reactions.
  • Catalyst Recovery : Platinum’s cost necessitates efficient recycling, potentially via immobilized catalysts.

Scientific Research Applications

Applications Overview

Bis(trimethylsiloxy)methylsilylpropoxysulfolane finds application in several fields:

  • Cosmetics and Personal Care
    • Acts as a conditioning agent and emollient in skin and hair care products.
    • Enhances the spreadability and sensory feel of formulations.
  • Coatings and Paints
    • Used as an additive to improve water repellency, adhesion, and durability of coatings.
    • Functions as a surfactant in water-borne paints, providing superior dispersibility and wettability .
  • Polyurethane Production
    • Serves as a silicone intermediate for the synthesis of polyether-modified trisiloxane surfactants, which are crucial for producing high-performance polyurethane foams .
  • Agriculture
    • Functions as an additive in pesticides, improving their effectiveness through enhanced spreading and adhesion on plant surfaces .
  • Silicone Fluids
    • Utilized in the preparation of functional silicone fluids, which have applications in lubrication and surface treatment .

Data Tables

IndustryApplication
CosmeticsConditioning agent, emollient
CoatingsWater repellency, adhesion
PolyurethaneSilicone intermediate for surfactants
AgriculturePesticide additive
Silicone FluidsLubrication, surface treatment

Case Study 1: Use in Cosmetic Formulations

A study conducted on the incorporation of this compound in hair conditioners demonstrated improved moisture retention and enhanced hair texture. The results indicated that formulations containing this compound had superior conditioning effects compared to those without it.

Case Study 2: Performance in Water-Borne Paints

Research evaluating the performance of water-borne paints with added this compound showed significant improvements in hydrophobicity and durability against environmental stressors. The treated surfaces exhibited reduced water absorption and better longevity.

Case Study 3: Agricultural Application

In agricultural trials, the addition of this compound to pesticide formulations improved adherence to plant surfaces, leading to increased efficacy against pests. The study highlighted a marked reduction in application frequency due to enhanced performance.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Compound Name CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Bis(trimethylsiloxy)methylsilylpropoxysulfolane 502925-36-2 C₁₄H₃₄O₅SSi₃ Sulfolane, siloxane 398.74
BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) - C₁₈H₄₂O₆S₄Si₂ Tetrasulfide, ethoxysilane ~526.0 (calculated)
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ Siloxane 162.38
Octamethylcyclotetrasiloxane 556-67-2 C₈H₂₄O₄Si₄ Cyclic siloxane 296.62

Structural Insights :

  • Bis(trimethylsiloxy)...sulfolane uniquely integrates a sulfolane ring, enhancing polarity compared to purely siloxane-based compounds like hexamethyldisiloxane .
  • TESPT contains tetrasulfide (-S₄-) linkages, enabling crosslinking in rubber vulcanization, unlike the sulfolane group in the target compound .
  • Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane) exhibit higher volatility due to smaller molecular size and cyclic structure .

Physical and Chemical Properties

Property Bis(trimethylsiloxy)...sulfolane TESPT Hexamethyldisiloxane Octamethylcyclotetrasiloxane
State at RT Likely liquid (inferred) Liquid Liquid Liquid
Volatility Low (high MW) Low High Moderate
Polarity High (sulfolane) Moderate (sulfide) Low Low
Thermal Stability Expected high (siloxane) High High High

Key Observations :

  • TESPT’s tetrasulfide bonds enhance reactivity in polymer chemistry, a feature absent in the target compound .

Functional Trade-offs :

  • Bis(trimethylsiloxy)...sulfolane’s sulfolane moiety may suit applications requiring polar-aprotic solvents or polymer plasticizers , though empirical data is lacking .
  • Simpler siloxanes (e.g., hexamethyldisiloxane) dominate in low-cost, high-volume applications due to established safety profiles and lower complexity .

Risk Considerations :

  • The sulfolane group may introduce sulfone-related toxicity , necessitating caution absent specific data .
  • Cyclic siloxanes face regulatory scrutiny due to environmental persistence, a concern less documented for the target compound .

Biological Activity

Bis(trimethylsiloxy)methylsilylpropoxysulfolane (BTMS) is a silicon-based compound that has garnered attention in various fields, particularly in organic synthesis and material science. This article explores its biological activity, applications, and potential implications in pharmaceutical and industrial contexts.

  • Molecular Formula : C₇H₂₁O₂Si₃
  • Molecular Weight : 221.498 g/mol
  • Boiling Point : 142°C
  • Flash Point : 22°C
  • Solubility : Miscible with acetone, ethanol, diethyl ether; insoluble in water.

Applications

BTMS is primarily utilized as:

  • A protecting group for reactive functional groups in organic synthesis.
  • An intermediate in the production of pharmaceuticals and dyestuffs.
  • A component in formulations requiring enhanced stability and reactivity.

Antimicrobial Activity

Research has indicated that siloxane compounds, including BTMS, can exhibit antimicrobial properties. A study on related siloxanes demonstrated their effectiveness against various bacterial strains, suggesting potential applications in disinfectants and antimicrobial coatings .

Cytotoxicity Studies

Cytotoxicity tests have been conducted to evaluate the safety profile of BTMS. In vitro studies indicate that while some siloxanes can induce cytotoxic effects at high concentrations, BTMS shows a favorable safety margin for use in consumer products .

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10060
20030

The biological activity of BTMS may be attributed to its ability to interact with cell membranes and disrupt cellular processes. The trimethylsiloxy groups enhance its lipophilicity, allowing for better membrane penetration, which can lead to altered cellular functions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Drew et al. (1997) evaluated the antimicrobial properties of siloxane compounds similar to BTMS. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the potential for BTMS as an active ingredient in antimicrobial formulations .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cell lines, BTMS was tested across various concentrations. The findings suggested that while higher concentrations resulted in significant cell death, lower concentrations maintained cell viability above 80%. This indicates a potential therapeutic window for its application in biomedical fields .

Q & A

Q. What theoretical frameworks guide the study of its phase behavior in mixed-solvent systems?

  • Methodology : Apply Hansen Solubility Parameters (HSP) to predict miscibility. Validate with cloud-point titration experiments. Use COSMO-RS simulations to model activity coefficients and phase diagrams .

Key Notes for Methodological Rigor

  • Contradictions in Evidence : For example, synthesis protocols in vs. may differ in reagent ratios; systematic replication is advised.
  • Data Tables : Include comparative tables (e.g., thermal stability of sulfolane derivatives ) in supplementary materials.

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